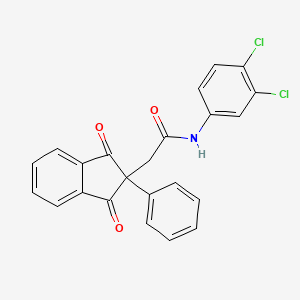
N-(3,4-二氯苯基)-2-(1,3-二氧代-2-苯基-2,3-二氢-1H-茚-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-2-phenylinden-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a dioxo-phenylindenyl moiety
科学研究应用
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-2-(1,3-dioxo-2-phenylinden-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, N-(3,4-dichlorophenyl)-2-(1,3-dioxo-2-phenylinden-2-yl)acetamide could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-2-phenylinden-2-yl)acetamide typically involves the reaction of 3,4-dichloroaniline with a suitable indene derivative under specific conditions. The reaction may proceed through the formation of an intermediate, which is then acylated to yield the final product. Common reagents used in this synthesis include acetic anhydride, catalysts such as Lewis acids, and solvents like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-2-phenylinden-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-2-phenylinden-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired therapeutic outcomes.
相似化合物的比较
Similar Compounds
- N-(3,4-dichlorophenyl)-2-(1,3-dioxo-2-phenylinden-2-yl)acetamide can be compared with other acetamide derivatives, such as N-(3,4-dichlorophenyl)acetamide and N-(2-phenylinden-2-yl)acetamide.
- These compounds share similar structural features but may differ in their chemical reactivity and biological activities.
Uniqueness
The uniqueness of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-2-phenylinden-2-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-2-phenylinden-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO3/c24-18-11-10-15(12-19(18)25)26-20(27)13-23(14-6-2-1-3-7-14)21(28)16-8-4-5-9-17(16)22(23)29/h1-12H,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCCLXYDQLQSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
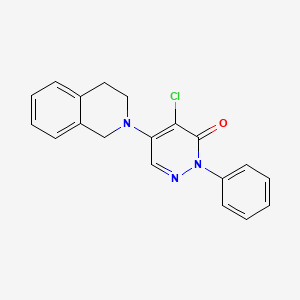
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5596770.png)
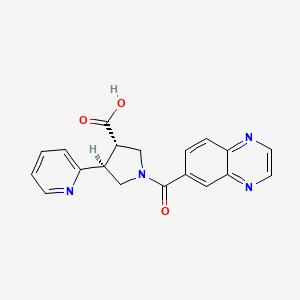
![5-cyclobutyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5596776.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5596789.png)
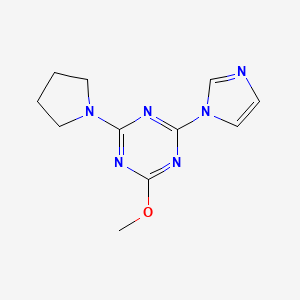
![1-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B5596802.png)
![4-(4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596808.png)

![2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5596819.png)
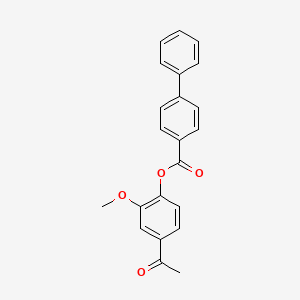
![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B5596844.png)
